N-[(3-methylthiophen-2-yl)methyl]butan-1-amine
Description
N-[(3-Methylthiophen-2-yl)methyl]butan-1-amine is a secondary amine characterized by a butan-1-amine backbone linked to a 3-methylthiophen-2-ylmethyl group. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, introduces distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves alkylation of butan-1-amine with a thiophene-containing halide or via reductive amination strategies. The compound’s reactivity and applications are influenced by the electron-rich thiophene moiety and the flexibility of the butyl chain.
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-3-4-6-11-8-10-9(2)5-7-12-10/h5,7,11H,3-4,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRAFZHFARXMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405998 | |
| Record name | N-[(3-methylthiophen-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893611-80-8 | |
| Record name | N-[(3-methylthiophen-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde group of 3-methylthiophene-2-carbaldehyde undergoes condensation with the primary amine group of butan-1-amine, forming an imine intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) converts the imine to the secondary amine. A typical procedure involves:
Yield and Optimization
Yields typically range from 65% to 78%, depending on the stoichiometry of the reducing agent and reaction time. Excess aldehyde or amine can lead to byproducts such as tertiary amines or unreacted starting materials.
Alkylation of Butan-1-amine with (3-Methylthiophen-2-yl)methyl Halides
Direct alkylation of butan-1-amine with (3-methylthiophen-2-yl)methyl bromide or chloride offers a straightforward route to the target compound.
Synthetic Procedure
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A mixture of butan-1-amine (1.0 equiv) and (3-methylthiophen-2-yl)methyl bromide (1.1 equiv) is refluxed in acetonitrile with potassium carbonate (2.0 equiv) as a base.
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The reaction is monitored by TLC until completion (6–8 hours).
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The crude product is extracted with dichloromethane, washed with water, and purified via silica gel chromatography.
Challenges and Solutions
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Competing Over-Alkylation : To minimize dialkylation, a large excess of butan-1-amine (2.0–3.0 equiv) is used.
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Halide Availability : (3-Methylthiophen-2-yl)methyl bromide can be synthesized from 3-methylthiophene-2-methanol using HBr/acetic acid.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, offering a time-efficient alternative to conventional methods.
Protocol
Advantages
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Reduced Reaction Time : 20 minutes vs. 12–24 hours under traditional heating.
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Improved Purity : Byproducts are minimized due to controlled thermal conditions.
Metal-Catalyzed Tandem Reactions
Transition-metal catalysts enable one-pot synthesis via tandem condensation and reduction.
Representative Method
Comparative Analysis of Methods
| Method | Conditions | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, rt | 24 h | 65–78 | >95% |
| Alkylation | K₂CO₃, CH₃CN, reflux | 8 h | 70–82 | >90% |
| Microwave-Assisted | Ethanol, 100°C, MW | 20 min | 68–75 | >98% |
| Metal-Catalyzed Tandem | Pd/Cs₂CO₃, MeOH, 100°C | 16 h | 72–80 | >94% |
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylthiophen-2-yl)methyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different amine derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-[(3-methylthiophen-2-yl)methyl]butan-1-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of novel compounds.
Reactions Involving this compound
The compound can undergo several types of reactions:
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: Capable of being reduced to generate different amine derivatives.
- Substitution: Engages in substitution reactions where functional groups can be replaced.
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, Sulfones | Hydrogen peroxide |
| Reduction | Amine derivatives | Lithium aluminum hydride |
| Substitution | Varied products | Nucleophiles |
Biological Research
Potential Biological Activities
Research has indicated that this compound may exhibit various biological activities. Studies are ongoing to explore its interactions with biological systems, which could lead to significant therapeutic applications.
Mechanism of Action
The compound may interact with specific molecular targets and pathways, potentially modulating the activity of receptors or enzymes. This interaction is crucial for understanding its biological effects and therapeutic potential.
Medicinal Applications
Drug Development Precursor
this compound is being explored as a precursor in drug development, particularly for compounds targeting specific diseases. Its structural properties may lead to the creation of new therapeutic agents.
Case Studies
Recent investigations have focused on the compound's efficacy against various conditions:
- Antiviral Activity: Studies have shown that derivatives of this compound can inhibit the M2 proton channel of influenza viruses, demonstrating potential in treating viral infections .
Industrial Applications
Chemical Production
In industrial settings, this compound is utilized in the production of various chemical products and materials. Its ability to act as a versatile intermediate enhances its value in manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Electronic Effects : The thiophene ring in the target compound enhances electron density compared to nitro-substituted analogues (e.g., N-[(4-nitrophenyl)methyl]butan-1-amine), which are electron-deficient due to the nitro group . This difference influences reactivity in electrophilic substitutions and binding interactions.
- Sulfur vs. Oxygen/Nitrogen : The methylsulfanyl group in 4-(methylsulfanyl)butan-1-amine introduces polarizability and nucleophilicity distinct from the thiophene’s aromatic sulfur, affecting solubility and redox properties .
Key Observations:
- Thiophene-containing amines (e.g., N-(3-acetyl-2-thienyl)-2-bromoacetamide) are often synthesized via direct acylation or alkylation, leveraging the thiophene’s stability under acidic/basic conditions .
- Substituents like nitro or acetyl groups require careful optimization to avoid side reactions, as seen in the moderate yields of sulfur-containing analogues .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations:
- The nitro-substituted analogue’s higher density (1.082 g/cm³) reflects increased molecular packing due to the nitro group’s polarity .
- Lipophilicity: The target compound’s thiophene and butyl chain enhance lipid solubility, advantageous for membrane permeability in drug design.
- Stability: Acid stability testing in triphenylbutanamine analogues (pH = 1) suggests that the target compound may exhibit similar robustness under gastric conditions .
Biological Activity
N-[(3-methylthiophen-2-yl)methyl]butan-1-amine is a compound with a unique structure that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a butanamine backbone substituted with a 3-methylthiophen-2-yl group. Its molecular formula is , with a molecular weight of approximately 189.27 g/mol. The presence of the thiophene ring contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may modulate inflammatory pathways, interacting with specific enzymes or receptors involved in inflammation.
- Antimicrobial Properties : There is emerging evidence that compounds related to this compound show antimicrobial effects against various bacterial strains, indicating potential as an antimicrobial agent .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, suggesting applications in neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound's structure allows it to interact with various receptors, potentially influencing signaling pathways associated with inflammation and pain modulation.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Neuroprotective | Protects neuronal cells in vitro |
Detailed Research Findings
- Anti-inflammatory Studies : A study demonstrated that this compound significantly reduced cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Screening : In vitro tests showed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, at concentrations as low as 100 µg/mL .
- Neuroprotection : Research indicated that certain derivatives of this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential in treating neurodegenerative conditions .
Q & A
Q. What are the common synthetic routes for N-[(3-methylthiophen-2-yl)methyl]butan-1-amine, and how can reaction conditions be optimized for higher yields?
The compound can be synthesized via reductive amination using aldehydes and amines. For example, describes a Pd/NiO-catalyzed reductive amination of aldehydes with amines under hydrogen at 25°C, achieving yields up to 98% . To optimize yields, factors such as catalyst loading (e.g., 1.1 wt% Pd/NiO), solvent choice (e.g., dichloromethane in ), and reducing agents (e.g., sodium borohydride for similar thiophene derivatives) should be systematically tested. Temperature control (room temperature vs. heated conditions) and reaction time (e.g., 10 hours in ) are critical for minimizing side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. For example, provides detailed NMR data for analogous amines, highlighting characteristic peaks for methylthiophene and butylamine moieties. Mass spectrometry (HRMS) and infrared (IR) spectroscopy can validate molecular weight and functional groups. When interpreting NMR data, analyze splitting patterns (e.g., coupling between thiophene protons and adjacent methyl groups) and compare with literature values for similar compounds .
Q. What safety considerations are critical when synthesizing and handling this compound?
Refer to safety data sheets (SDS) for analogous amines (e.g., ) to identify hazards such as flammability or toxicity. Use fume hoods for volatile solvents, wear appropriate PPE (gloves, lab coat), and avoid direct skin contact. Emergency protocols should include neutralization procedures for spills and immediate medical consultation for exposure .
Advanced Research Questions
Q. How can discrepancies in crystallographic data during structure determination of this compound be resolved?
Use SHELXL ( ) for refinement, which is robust for small-molecule crystallography. If data contradictions arise (e.g., poor R-factors), check for twinning or disorder in the thiophene ring. High-resolution data (≤1.0 Å) and hydrogen atom positioning via SHELXPRO can improve accuracy. For macromolecular applications, combine SHELXC/D/E pipelines with validation tools like PLATON .
Q. What computational methods are suitable for predicting the thermodynamic properties of this compound in mixtures?
PCP-SAFT is a common model for amine-containing systems but may fail for asymmetric hydrogen bonding (e.g., pentan-2-one/butan-1-amine mixtures in ). To address this, parametrize donor-acceptor site asymmetry using quantum mechanical calculations or supplement with experimental data (e.g., dielectric constants from ) .
Q. How can conflicting NMR data arising from dynamic processes (e.g., conformational exchange) be analyzed?
Perform variable-temperature NMR studies to identify coalescence points for exchanging protons. For example, ’s ¹H NMR of N-((S)-1-phenylethyl)butan-1-amine shows distinct splitting patterns; line-shape analysis with tools like DNMR6 can quantify activation energies. Alternatively, use 2D EXSY experiments to map exchange pathways .
Q. What strategies improve enantiomeric purity during synthesis of this compound?
Employ chiral catalysts (e.g., imine reductases as in ) for enantioselective reduction. Alternatively, use chiral resolving agents (e.g., tartaric acid derivatives) or chromatographic methods (e.g., HPLC with chiral columns). Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
